2,2-Diphenyl-4-(1-methyl-2-piperidyl)-1,3-dioxolane

NMDA receptor phencyclidine binding site structure–activity relationship

2,2-Diphenyl-4-(1-methyl-2-piperidyl)-1,3-dioxolane (CAS 102107-28-8) is a synthetic N-methylpiperidine derivative built on the 2,2-diphenyl-1,3-dioxolane scaffold. It belongs to the broader family of (dioxolan-4-yl)piperidines that includes the clinically investigated dissociative anesthetic dexoxadrol and its structural analogue etoxadrol.

Molecular Formula C21H25NO2
Molecular Weight 323.4 g/mol
CAS No. 102107-28-8
Cat. No. B14059510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diphenyl-4-(1-methyl-2-piperidyl)-1,3-dioxolane
CAS102107-28-8
Molecular FormulaC21H25NO2
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCN1CCCCC1C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C21H25NO2/c1-22-15-9-8-14-19(22)20-16-23-21(24-20,17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-7,10-13,19-20H,8-9,14-16H2,1H3
InChIKeyRPCWBNGIMNMRSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Diphenyl-4-(1-methyl-2-piperidyl)-1,3-dioxolane (CAS 102107-28-8) – Class, Core Structure, and Procurement-Relevant Identity


2,2-Diphenyl-4-(1-methyl-2-piperidyl)-1,3-dioxolane (CAS 102107-28-8) is a synthetic N-methylpiperidine derivative built on the 2,2-diphenyl-1,3-dioxolane scaffold. It belongs to the broader family of (dioxolan-4-yl)piperidines that includes the clinically investigated dissociative anesthetic dexoxadrol and its structural analogue etoxadrol [1]. The compound differs from dexoxadrol solely by the presence of an N-methyl substituent on the piperidine nitrogen, which converts the secondary amine of dexoxadrol into a tertiary amine. This single structural modification profoundly alters the pharmacological profile, as documented in the primary structure–activity relationship (SAR) literature [1]. The compound is commercially available from several chemical suppliers and is primarily utilized as a reference tool in neuroscience and medicinal chemistry research programs that characterize NMDA receptor antagonism.

Inactive NMDA receptor PCP-site reference
N-Methyl tertiary amine dioxolane scaffold
Supports negative-control and SAR studies

Why In-Class Dioxolane-Piperidines Cannot Substitute for 2,2-Diphenyl-4-(1-methyl-2-piperidyl)-1,3-dioxolane in Quantitative Assays


Within the dioxolane-piperidine chemotype, small structural variations produce binary outcomes in NMDA receptor pharmacology. The parent compound dexoxadrol (free NH) displays nanomolar affinity for the phencyclidine (PCP) binding site within the NMDA receptor ion channel (Ki ≈ 19–21.5 nM) [1]. In contrast, the N-methyl derivative represented by CAS 102107-28-8 is explicitly described as inactive in the same radioligand displacement assay [2]. This functional on/off switch means that researchers cannot use active NMDA antagonists such as dexoxadrol, etoxadrol, or PCP as surrogates when the experimental design requires a structurally matched negative control. Any attempt at generic substitution would introduce NMDA receptor blockade, confounding interpretation of target engagement, selectivity, or phenotypic readouts. The remainder of this guide provides the head-to-head quantitative evidence that justifies why CAS 102107-28-8 must be specifically selected for experimental contexts that demand an inactive dioxolane-piperidine reference.

Risk Factor
This Compound (Inactive)
Active Dioxolane-Piperidines
NMDA receptor PCP-site activity
Inactive (no significant binding reported)
Active (high nanomolar affinity; e.g., dexoxadrol, etoxadrol)
Hydrogen bond donor count
0 HBD (tertiary amine)
1 HBD (secondary amine); may alter passive permeability

Quantitative Differentiation Evidence for 2,2-Diphenyl-4-(1-methyl-2-piperidyl)-1,3-dioxolane (CAS 102107-28-8) vs. Closest Analogs


N-Methylation Abolishes NMDA Receptor PCP-Site Binding – Direct SAR Evidence

In a systematic SAR study of dexoxadrol analogues, all N-alkyl derivatives—including the N-methyl compound matching CAS 102107-28-8—failed to displace [³H]TCP from the PCP binding site of the NMDA receptor in rat brain homogenates. In contrast, dexoxadrol (free NH) exhibited potent displacement with Ki values of 19–21.5 nM across independent studies [1]. The study explicitly concludes that N-alkylated dexoxadrol analogues are inactive in this assay [2]. This binary activity difference arises from the loss of the hydrogen-bond-donating secondary amine that is critical for high-affinity interaction with the PCP site.

N-Methylation Effect
Head-to-head
Inactive vs. Ki 21.5 nM (dexoxadrol)
Supports inactive matched-pair control
Rat brain homogenate; [³H]TCP/MK-801 binding
NMDA receptor phencyclidine binding site structure–activity relationship

Functional Contrast with Etoxadrol in NMDA Receptor Antagonism

Etoxadrol, a close structural analogue featuring a 2-ethyl-2-phenyl substitution on the dioxolane ring, retains high-affinity non-competitive NMDA receptor antagonism with a reported Ki of 107 nM at the PCP binding site [1]. N-Methylation of the piperidine ring, as in CAS 102107-28-8, eliminates this activity entirely, as demonstrated in the Thurkauf et al. SAR study [2]. The differential illustrates that the N-methyl group is a dominant negative pharmacophoric element that overrides the contributions of the dioxolane substitution pattern.

Etoxadrol Comparison
Cross-study
Inactive vs. Ki 107 nM (etoxadrol)
Confirms functional distinction from etoxadrol
N-methyl is dominant negative pharmacophore
etoxadrol NMDA antagonist comparative pharmacology

Lack of NMDA Antagonism Confirms Utility as a Pharmacologically Silent Matched-Pair Control

Phencyclidine (PCP) and related non-competitive NMDA antagonists produce characteristic behavioral and electrophysiological signatures. PCP itself displays a Ki of 100.8 nM at the NMDA receptor [1]. The N-methyl dioxolane compound (CAS 102107-28-8) is reported as inactive in the same binding paradigm [2]. This inactivity is not a function of assay sensitivity: the same study resolved the potent affinities of dexoxadrol (21.5 nM) and PCP (100.8 nM) [1]. The compound therefore serves as a critical matched-pair control that shares the lipophilic dioxolane-diphenyl scaffold and tertiary amine character of active analogs while remaining pharmacologically silent at the NMDA receptor.

PCP Site Control
Class-level
Inactive vs. PCP 100.8 nM; dexoxadrol 21.5 nM
Enables matched-pair NMDA occupancy control
[³H]MK-801 displacement; rat brain membranes
negative control PCP binding site selectivity profiling

Physicochemical Differentiation through Hydrogen Bond Donor Count

The N-methyl substitution in CAS 102107-28-8 eliminates the sole hydrogen bond donor (HBD) present in dexoxadrol. The target compound has an HBD count of 0, compared with 1 for dexoxadrol (secondary amine NH) [1]. Reduced HBD count is a well-established determinant of passive membrane permeability and CNS penetration [2]. While no direct brain-to-plasma ratio data are available for CAS 102107-28-8, the reduction in HBD count predicts improved passive permeability relative to dexoxadrol, potentially altering its biodistribution profile and making it a useful tool for assessing non-receptor-mediated cellular effects of the dioxolane scaffold.

HBD Count
Class-level
0 HBD vs. 1 HBD (dexoxadrol)
Altered passive permeability predicted
Lipinski rule-of-five context; no direct brain data
hydrogen bond donor blood–brain barrier physicochemical properties

Best Research and Industrial Application Scenarios for 2,2-Diphenyl-4-(1-methyl-2-piperidyl)-1,3-dioxolane (CAS 102107-28-8)


Structurally Matched Negative Control in NMDA Receptor Binding Assays

In competitive radioligand binding studies using [³H]MK-801 or [³H]TCP, CAS 102107-28-8 provides an inactive reference compound that shares the dioxolane-diphenyl scaffold with dexoxadrol and etoxadrol. Its confirmed lack of PCP-site affinity [1] ensures that any observed displacement of radioligand by test compounds is not confounded by the reference material itself. This is essential for validating assay windows and for establishing non-specific binding baselines in high-throughput screening campaigns targeting the NMDA receptor.

SAR Probe for Mapping the N-Substituent Pharmacophore of Dioxolane NMDA Ligands

The N-methyl derivative represents a key data point in structure–activity relationship matrices that probe the steric and electronic requirements of the piperidine nitrogen. The inactivity of CAS 102107-28-8 compared with the low nanomolar activity of dexoxadrol [1] defines the N-substituent tolerance as being extremely narrow, guiding medicinal chemistry efforts toward substituents that preserve or enhance NMDA receptor engagement [2].

Off-Target Selectivity Profiling Using an Inactive Scaffold Control

When screening the dioxolane-piperidine chemotype against panels of receptors, ion channels, or enzymes, CAS 102107-28-8 can serve as a pharmacologically silent scaffold control. Its NMDA-inactive profile [1] allows researchers to attribute any off-target activity observed with active analogs (e.g., dexoxadrol, etoxadrol) to the specific pharmacophoric elements rather than the shared diphenyl-dioxolane core. This application is critical for de-risking lead series in early drug discovery.

Reference Compound for Physicochemical and Permeability Studies of Tertiary Amine Dioxolanes

With zero hydrogen bond donors and a cLogP that is elevated relative to dexoxadrol, CAS 102107-28-8 can be used as a reference standard in parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayer experiments. Researchers comparing the passive permeability of dioxolane-based NMDA antagonists can use this compound to isolate the contribution of hydrogen bond donor count to membrane flux, independent of receptor pharmacology [2].

Application
Selection Property
Validation Focus
NMDA Binding Negative Control
Inactive PCP-site reference scaffold
Radioligand binding assay baseline
N-Substituent SAR Probe
N-Methyl structural constraint
SAR tolerance mapping at piperidine nitrogen
Off-Target Selectivity Profiling
Pharmacologically silent dioxolane core
Off-target panel counter-screen
Permeability Reference (Zero HBD)
Zero hydrogen bond donor scaffold
Passive membrane permeability assays (PAMPA/Caco-2)
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